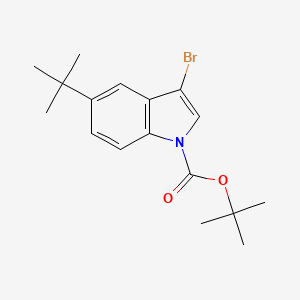
tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group at the 1-position of the indole ring, a bromine atom at the 3-position, and another tert-butyl group at the 5-position.
Preparation Methods
The synthesis of tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and reagents such as diphenylphosphoryl azide and N-ethyl-N,N-diisopropylamine .
Chemical Reactions Analysis
tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.
Alkylation and Acylation: The tert-butyl groups can be modified through alkylation and acylation reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including its potential as an anticancer agent.
Chemical Research: It serves as a building block in the synthesis of more complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 3-bromo-5-(trifluoromethyl)-phenylcarbamate: This compound has a trifluoromethyl group instead of a tert-butyl group, which can significantly alter its chemical properties and biological activities.
tert-Butyl 3-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate: This compound has a different core structure (naphthyridine) but shares similar functional groups, making it a useful comparison for studying structure-activity relationships.
Properties
Molecular Formula |
C17H22BrNO2 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
tert-butyl 3-bromo-5-tert-butylindole-1-carboxylate |
InChI |
InChI=1S/C17H22BrNO2/c1-16(2,3)11-7-8-14-12(9-11)13(18)10-19(14)15(20)21-17(4,5)6/h7-10H,1-6H3 |
InChI Key |
MINWTUNSUSHYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















